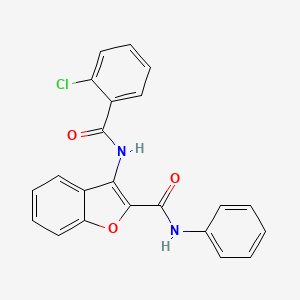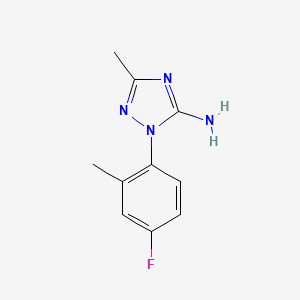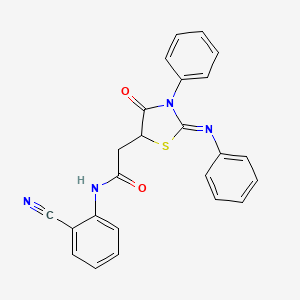![molecular formula C25H27N7O3 B2813912 3-{3-[(4-Methylpiperidin-1-yl)carbonyl]phenyl}-6-pyrrolidin-1-ylpyridazine CAS No. 1251626-71-7](/img/structure/B2813912.png)
3-{3-[(4-Methylpiperidin-1-yl)carbonyl]phenyl}-6-pyrrolidin-1-ylpyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-{3-[(4-Methylpiperidin-1-yl)carbonyl]phenyl}-6-pyrrolidin-1-ylpyridazine” is a complex organic molecule that contains several functional groups, including a pyridazine ring, a phenyl ring, a pyrrolidine ring, and a piperidine ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridazine, phenyl, pyrrolidine, and piperidine rings. The exact three-dimensional structure would depend on the specific arrangement and orientation of these rings .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the carbonyl group could potentially undergo nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on the specific arrangement of its functional groups .科学的研究の応用
Catalytic Activity in Water Oxidation
The compound 3-{3-[(4-Methylpiperidin-1-yl)carbonyl]phenyl}-6-pyrrolidin-1-ylpyridazine, or compounds structurally related, demonstrate promising catalytic activities, particularly in water oxidation processes. For instance, Ru complexes incorporating pyridazine derivatives have been shown to catalyze the decomposition of water to generate oxygen effectively, with turnover numbers ranging significantly, showcasing their potential in catalytic applications related to renewable energy and environmental remediation (Zong & Thummel, 2005).
AChE Inhibitory Activity
Derivatives of pyridazine, including those structurally similar to the compound , have been explored for their acetylcholinesterase (AChE) inhibitory activity. These studies aim at discovering new therapeutic agents for diseases like Alzheimer's. Modifications in the pyridazine structure, such as the introduction of a lipophilic environment or substitution at the C-6 phenyl group, have resulted in compounds with significant AChE inhibitory activity and selectivity, highlighting the compound's potential application in neurodegenerative disease research (Contreras et al., 2001).
Synthesis of Pyridine and Fused Pyridine Derivatives
The compound's structural framework has facilitated the synthesis of a variety of pyridine and fused pyridine derivatives, further expanding the chemical diversity for potential pharmaceutical applications. These synthesized compounds, including pyrido[2,3-d]pyrimidine derivatives, demonstrate the versatility of pyridazine derivatives in constructing complex heterocyclic systems with potential biological activities (Al-Issa, 2012).
Dopamine D4 Agonist for Inducing Penile Erection
Research into 2-[(4-phenylpiperazin-1-yl)methyl]imidazoazines, related in structure to the compound of interest, has led to discoveries in the pharmacological manipulation of the D4 dopamine receptor. Specifically, one derivative demonstrated significant efficacy as a D4 partial agonist, capable of inducing penile erection in vivo, suggesting a novel approach for treating erectile dysfunction (Enguehard-Gueiffier et al., 2006).
Antibacterial and Anticancer Activities
Derivatives of pyridazine have been investigated for their antibacterial and anticancer activities. Through a series of syntheses involving pyridazine compounds, researchers have developed molecules exhibiting significant activity against various bacterial strains and cancer cell lines, underscoring the potential of these compounds in developing new therapeutic agents (Rostamizadeh et al., 2013).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
N-(4-ethoxyphenyl)-2-[3-oxo-8-(4-phenylpiperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N7O3/c1-2-35-21-10-8-19(9-11-21)27-22(33)18-32-25(34)31-13-12-26-23(24(31)28-32)30-16-14-29(15-17-30)20-6-4-3-5-7-20/h3-13H,2,14-18H2,1H3,(H,27,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUHZQWUILHQFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)N4CCN(CC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-2-[3-oxo-8-(4-phenylpiperazin-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

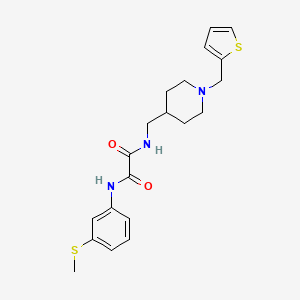
![2-chloro-N-[2-methoxy-5-(piperidine-1-sulfonyl)phenyl]acetamide](/img/structure/B2813831.png)
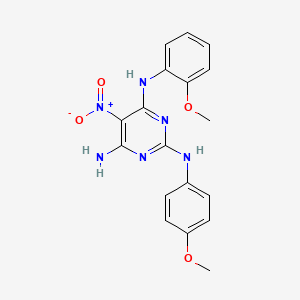
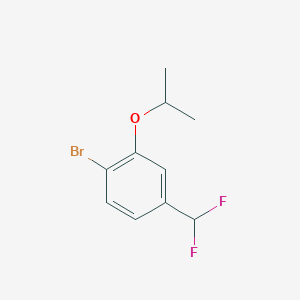

![(1R,4R,5R)-5-Hydroxy-5-(trifluoromethyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B2813838.png)
![(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2813839.png)
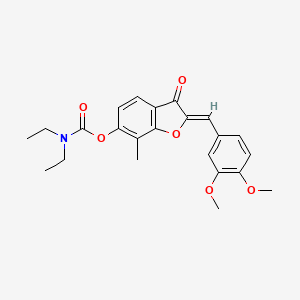
![4-Methoxypyrazolo[1,5-a]pyridine](/img/structure/B2813843.png)

